(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine
CAS No.: 153196-51-1
Cat. No.: VC2356992
Molecular Formula: C16H33NO4Si
Molecular Weight: 331.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153196-51-1 |
|---|---|
| Molecular Formula | C16H33NO4Si |
| Molecular Weight | 331.52 g/mol |
| IUPAC Name | tert-butyl (2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m0/s1 |
| Standard InChI Key | IIITUHPEBILIQR-QWHCGFSZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)O[Si](C)(C)C(C)(C)C |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C |
Introduction
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.3 g/mol . It is a heterocyclic amine, specifically a derivative of tetrahydropyridine, which has garnered attention in various fields of research due to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine typically involves the reduction of a precursor compound, such as (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanone, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. Industrial production involves large-scale synthesis with optimized reaction conditions to maximize yield and purity, often including additional purification steps such as recrystallization or chromatography.
Biological Activity and Research Findings
The biological activity of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of various enzymes and receptors. For example, compounds with similar structures have been studied for their potential to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. This inhibition could potentially lead to increased levels of neurotransmitters such as dopamine in the brain.
Applications in Scientific Research
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine has a wide range of applications in scientific research:
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Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
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Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
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Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
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Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds like (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol and 4-(Aminomethyl)-1-benzyl-1,2,3,6-tetrahydropyridine.
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